molecular formula C27H27N3O2S B2364652 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline CAS No. 866844-36-2

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline

Cat. No.: B2364652
CAS No.: 866844-36-2
M. Wt: 457.59
InChI Key: BMDXFXCVIZTVLN-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Rearrangements : Compounds related to 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline are synthesized through various chemical processes. For example, the preparation of 3-benzenesulfonyl derivatives via intramolecular acylation, and their subsequent rearrangements under both acidic and alkaline conditions, has been explored (Comer et al., 1973).

Anticancer and Antiparasitic Applications

  • Anticancer Agents : Certain derivatives, such as 1,2,3,4-tetrahydroisoquinolines, which share structural similarities with the queried compound, have been studied for their anticancer properties. These compounds have shown potential as pharmaceutical agents due to their cytotoxic activities against cancer cell lines (Redda et al., 2010).

  • Antiproliferative Activity : Benzenesulfonylguanidine derivatives, structurally related to the compound , have shown inhibitory effects on the growth of various human cancer cell lines. Modifications to the benzenesulfonyl scaffold have been found to enhance these antiproliferative effects (Pogorzelska et al., 2017).

  • Antiparasitic Activity : Derivatives such as 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinolines have been studied for their antiparasitic activity, particularly against Trypanosoma cruzi and Plasmodium falciparum. These compounds are considered lead scaffolds for further optimization in antiparasitic drug development (Pagliero et al., 2010).

Catalytic and Material Science Applications

  • Catalysis : Certain benzenesulfonamide derivatives have been utilized in the synthesis of half-sandwich ruthenium complexes, which demonstrate efficient catalytic activity in transfer hydrogenation processes (Dayan et al., 2013).

  • Nonlinear Optical Properties : Some derivatives have been synthesized and characterized for their nonlinear optical absorption properties, making them potential candidates for optical limiting applications (Ruanwas et al., 2010).

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-21-12-13-25-24(18-21)27(26(19-28-25)33(31,32)23-10-6-3-7-11-23)30-16-14-29(15-17-30)20-22-8-4-2-5-9-22/h2-13,18-19H,14-17,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDXFXCVIZTVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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